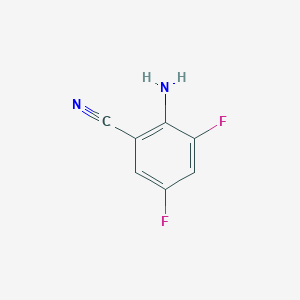

2-Amino-3,5-difluorobenzonitrile

Vue d'ensemble

Description

2-Amino-3,5-difluorobenzonitrile is a chemical compound that is part of the aminobenzonitrile family. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related aminobenzonitriles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods. One approach is the aminocyanation of arynes, which involves the direct addition of aryl cyanamides to arynes, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes a domino reaction sequence that starts with a palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by intramolecular hydroamination and isomerization to produce 3-amino-2H-indazoles . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction and subsequent iron(III)-catalyzed C-C bond cleavage .

Molecular Structure Analysis

The molecular structure of aminobenzonitriles can be complex, as demonstrated by the co-crystal of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-amino-1-phenyl-9,10-dihydrophenanthrene-2,4-dicarbonitrile. In this structure, the atoms of the fused-ring system and the substituents are overlapped, with the fused-ring system being buckled due to an ethylene linkage. The phenyl ring is significantly twisted relative to the amino- and cyano-bearing aromatic ring . This complexity is indicative of the potential structural diversity within the aminobenzonitrile family.

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the aminocyanation products mentioned in the first paper can be post-synthetically functionalized to create diverse derivatives, including drug molecules and fused heterocycles . The synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles also highlights the reactivity of aminobenzonitriles in forming new ring structures . The ability to rapidly synthesize benzoxazinones from 2-aminobenzonitriles through intramolecular condensation further demonstrates the versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the co-crystal structure discussed in the fourth paper reveals a helical chain formation in the crystal due to N—H⋯N hydrogen bonding . Such interactions can affect the compound's solubility, melting point, and other physical properties. Although the specific properties of this compound are not detailed in the provided papers, the general behavior of aminobenzonitriles suggests that they may have unique properties that could be exploited in various applications.

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

2-Amino-3,5-difluorobenzonitrile serves as a starting material for synthesizing biologically active compounds. It has been used in the synthesis and characterization of binuclear bridged Cr(III) complexes, which exhibit moderate to potential activity against bacteria and fungi, and show larger antioxidant activity compared to free ligands. This complex binds strongly to DNA and demonstrates significant antimicrobial and free radical scavenging activities (Govindharaju et al., 2019).

Structure and Crystal Packing Studies

The compound has been studied for its crystal packing and structural properties. For instance, investigations into the amino N atom's character in related compounds provide insights into the structural aspects of such molecules (Heine et al., 1994).

Corrosion Inhibition

A derivative of this compound, 2-aminobenzene-1,3-dicarbonitrile, has been used as a green corrosion inhibitor for metals like mild steel and aluminum. It shows high inhibition efficiency and its adsorption on metal surfaces follows the Langmuir adsorption isotherm (Verma et al., 2015).

Ultrafast Intramolecular Charge Transfer

In the field of physical chemistry, studies have focused on the ultrafast intramolecular charge transfer and internal conversion in compounds like tetrafluoro-aminobenzonitriles, highlighting the rapid reaction rates and the effect of solvent dielectric relaxation time (Galievsky et al., 2005).

Applications in Solar Energy

Perfluorinated compounds, including derivatives of this compound, have been applied in polymer solar cells, leading to increased power conversion efficiency due to their influence on the ordering of P3HT chains and enhanced hole mobility (Jeong et al., 2011).

Direct Synthesis Applications

The compound has been used in the direct synthesis of other complex molecules, such as 2,4-diaminoquinazolines, demonstrating its versatility and usefulness in organic synthesis (Hynes et al., 1988).

Safety and Hazards

Orientations Futures

While specific future directions for 2-Amino-3,5-difluorobenzonitrile are not mentioned in the search results, compounds with similar structures, such as 3,5-Difluorobenzonitrile, have been used as electron acceptor units in axially chiral excimers/exciplexes showing cyan luminescence . This suggests potential applications in the field of organic light-emitting diodes (OLEDs).

Propriétés

IUPAC Name |

2-amino-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKCTXYYABVMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562626 | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126674-94-0 | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126674-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

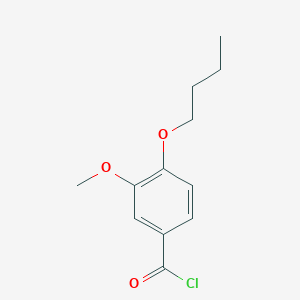

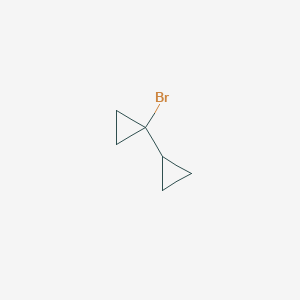

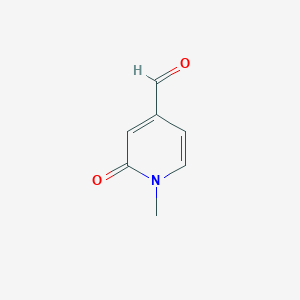

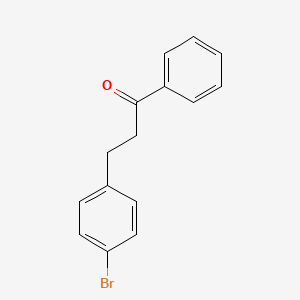

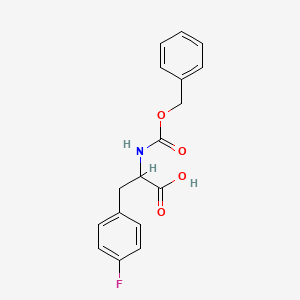

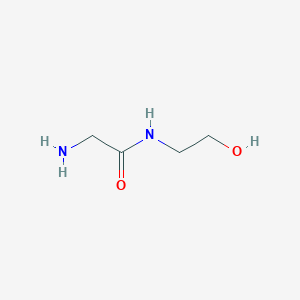

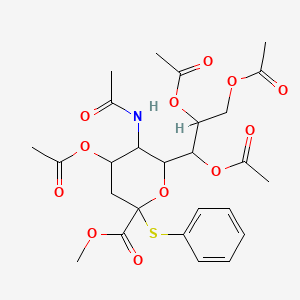

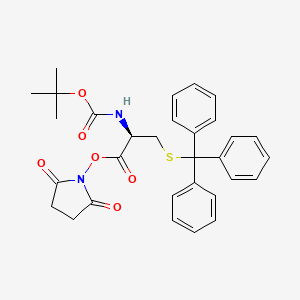

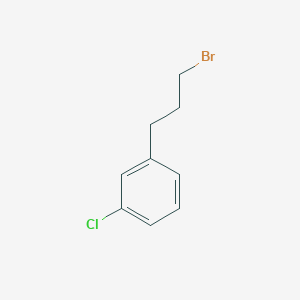

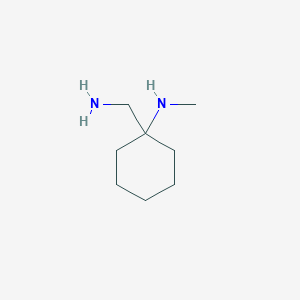

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

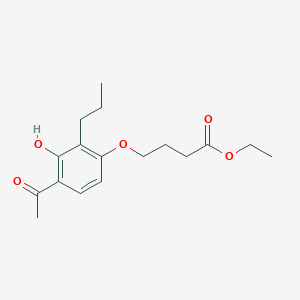

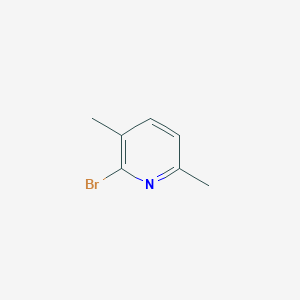

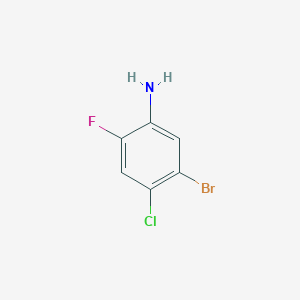

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1283245.png)